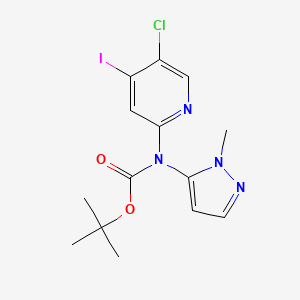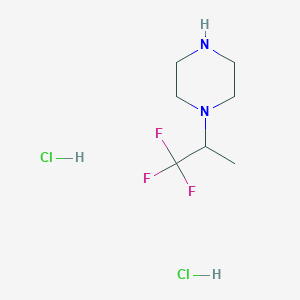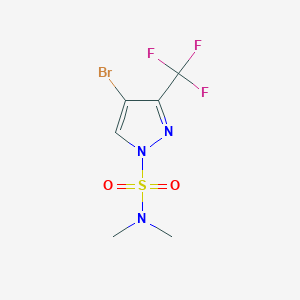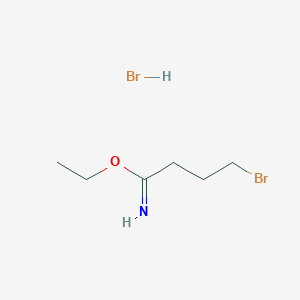
N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Boc-5-Chloro-4-iodo-N-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine” is a chemical compound that belongs to the family of N-heterocycles . It is a derivative of pyrazole, a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The compound is protected by a Boc (tert-butyl carbamate) group, which is commonly used in organic synthesis to prevent undesired side reactions .
Synthesis Analysis
The synthesis of this compound could potentially involve a one-pot amidation of N-Boc-protected amines . This process involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a heteroaromatic five-membered ring with two adjacent nitrogen atoms . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially include a one-pot amidation of N-Boc-protected amines . This process involves the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .将来の方向性
The future directions for the research and development of this compound could potentially involve the exploration of its biological activities, exceptional photophysical properties, and high synthetical versatility . This could lead to the development of industrially and pharmaceutically crucial chemicals .
特性
IUPAC Name |
tert-butyl N-(5-chloro-4-iodopyridin-2-yl)-N-(2-methylpyrazol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClIN4O2/c1-14(2,3)22-13(21)20(12-5-6-18-19(12)4)11-7-10(16)9(15)8-17-11/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPSTBMWHFZCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=NN1C)C2=NC=C(C(=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClIN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6295016.png)
![Pyrazolo[1,5-b]pyridazin-6-ol](/img/structure/B6295020.png)

![[5-(Difluoromethyl)-2-pyridyl]methanamine oxalic acid](/img/structure/B6295037.png)




![(2S)-2-Methylazetidine (1R,4S)-bicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B6295070.png)

![8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B6295077.png)

![cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid](/img/structure/B6295080.png)
